molecular formula C9H12O2 B054865 (R)-1-(3-Methoxyphenyl)ethanol CAS No. 120523-12-8

(R)-1-(3-Methoxyphenyl)ethanol

Cat. No.: B054865
CAS No.: 120523-12-8
M. Wt: 152.19 g/mol
InChI Key: ZUBPFBWAXNCEOG-SSDOTTSWSA-N
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Description

®-1-(3-Methoxyphenyl)ethanol is an organic compound with the molecular formula C9H12O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of a methoxy group (-OCH3) attached to the benzene ring and a hydroxyl group (-OH) attached to the ethyl chain. It is commonly used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.

Scientific Research Applications

®-1-(3-Methoxyphenyl)ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its enantiomeric purity makes it valuable in asymmetric synthesis.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate for various biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those that require chiral purity.

    Industry: It is used in the production of fragrances and flavors due to its pleasant aroma.

Preparation Methods

Synthetic Routes and Reaction Conditions

®-1-(3-Methoxyphenyl)ethanol can be synthesized through several methods. One common method involves the reduction of ®-1-(3-Methoxyphenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or diethyl ether at low temperatures to ensure high yield and selectivity.

Industrial Production Methods

In an industrial setting, the production of ®-1-(3-Methoxyphenyl)ethanol may involve catalytic hydrogenation of the corresponding ketone using a chiral catalyst. This method allows for large-scale production with high enantioselectivity. The reaction conditions usually include a hydrogen pressure of 1-5 atm and a temperature range of 25-50°C.

Chemical Reactions Analysis

Types of Reactions

®-1-(3-Methoxyphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ®-1-(3-Methoxyphenyl)ethanone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to ®-1-(3-Methoxyphenyl)ethane using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane (DCM).

    Reduction: Lithium aluminum hydride (LiAlH4) in diethyl ether or tetrahydrofuran (THF).

    Substitution: Sodium methoxide (NaOCH3) in methanol or other nucleophiles in appropriate solvents.

Major Products

    Oxidation: ®-1-(3-Methoxyphenyl)ethanone

    Reduction: ®-1-(3-Methoxyphenyl)ethane

    Substitution: Various substituted phenyl ethanols depending on the nucleophile used.

Mechanism of Action

The mechanism of action of ®-1-(3-Methoxyphenyl)ethanol depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing enzymatic reactions that produce measurable products. In asymmetric synthesis, its chiral nature allows it to induce chirality in the products, making it a valuable reagent in the production of enantiomerically pure compounds.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(3-Methoxyphenyl)ethanol
  • ®-1-(4-Methoxyphenyl)ethanol
  • ®-1-(2-Methoxyphenyl)ethanol

Uniqueness

®-1-(3-Methoxyphenyl)ethanol is unique due to its specific chiral configuration and the position of the methoxy group on the benzene ring. This configuration can significantly influence its reactivity and interactions in chemical and biological systems. Compared to its isomers, it may exhibit different physical properties, reactivity, and biological activity, making it a distinct and valuable compound in various applications.

Properties

IUPAC Name

(1R)-1-(3-methoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-7(10)8-4-3-5-9(6-8)11-2/h3-7,10H,1-2H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUBPFBWAXNCEOG-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00152896
Record name 3-Methoxy-alpha-methylbenzyl alcohol, (+)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00152896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120523-12-8
Record name 3-Methoxy-alpha-methylbenzyl alcohol, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120523128
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methoxy-alpha-methylbenzyl alcohol, (+)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00152896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R)-1-(3-methoxyphenyl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-METHOXY-.ALPHA.-METHYLBENZYL ALCOHOL, (+)-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a solution of 3-methoxyacetophenone (3 g; 20 mmol) in methanol (60 mL) is added sodium borohydride (1.13 g; 30 mmol) in four portions over one hour. The reaction is stirred at room temperature overnight, neutralized with saturated ammonium chloride, and extracted with ethyl acetate. The organics are separated, washed with water, and dried over magnesium sulfate. The solvent is removed to give 2.62 grams of 1-(3-methoxyphenyl)-ethanol.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.13 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Tris(triphenylphosphine)ruthenium(II) chloride (3.8 mg, 4 μmol, 1 mol %) and a chiral ligand (M=Ru, R=t-Bu, Ar=C6H5—, 2.6 μmol, 0.65 mol %) were dissolved in i-propanol (3 mL) under nitrogen atmosphere, and then heated and stirred for 0.5 h at 85° C. After the mixture was cooled to room temperature, m-methoxyacetophenone (0.4 mmol), i-propanol (2 mL) and a solution of sodium methoxide in i-propanol (0.4 mL, 0.2 M) were added thereto. Thereafter, the reaction system was placed in an autoclave, and stirred for 6 h under H2 (5 atm) at 40° C. The solvent was removed under reduced pressure, and the resultants were separated by column chromatography (silica gel column; eluent:ethyl acetate/petroleum ether=1/5). Accordingly, pure m-methoxyphenylethanol was obtained and the ee value (ee=99.2%) was measured by GC analysis.
Quantity
0.4 mmol
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
3.8 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes (R)-1-(3-Methoxyphenyl)ethanol useful for synthesizing pharmaceutical compounds?

A1: this compound serves as a crucial chiral intermediate in the multi-step synthesis of various pharmaceutical compounds. Notably, it acts as a precursor to (S)-rivastigmine, a drug used in the treatment of Alzheimer's disease. [, ]. The ability to produce this specific enantiomer with high purity is vital, as different enantiomers of a molecule can have distinct biological activities.

Q2: How is this compound produced efficiently and with high enantiomeric purity?

A2: Several research groups have explored biocatalytic approaches for the production of this compound. One method utilizes a two-step process involving Candida albicans and ketoreductases. This cascade reaction effectively converts racemic mixtures of 1-arylethanols into the desired (R)-enantiomer with high enantiomeric excess (ee) exceeding 90%. []. Another approach employs engineered variants of Thermoanaerobacter ethanolicus alcohol dehydrogenase (TeSADH). Specific mutations within the enzyme's active site enhance its substrate specificity and catalytic efficiency towards 3'-methoxyacetophenone, leading to improved yields of this compound []. Additionally, Debaryomyces hansenii P1, a yeast strain, demonstrates promising biocatalytic activity in the asymmetric reduction of substituted acetophenones, yielding this compound with high enantiomeric excess (ee) up to 99% []. Similar results with excellent enantioselectivity and conversion were obtained using Lactobacillus paracasei BD87E6 as a biocatalyst for the reduction of 3-Methoxyacetophenone to this compound [].

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